molecular formula C20H22O B3132610 6-(1-Adamantyl)-2-naphthol CAS No. 37436-35-4

6-(1-Adamantyl)-2-naphthol

Cat. No. B3132610
CAS RN: 37436-35-4
M. Wt: 278.4 g/mol
InChI Key: XZRBITOOYQYBPN-UHFFFAOYSA-N
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Description

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . Adamantanes are a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties .


Synthesis Analysis

The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . For example, mono- and novel bis-adamantylated resorcinols have been synthesized via Amberlyst-15 solid acid resin-catalyzed Friedel–Crafts alkylation reaction .


Molecular Structure Analysis

Adamantanes are members of the larger family of diamondoids, these caged hydrocarbons are so named because they are nanoscale substructures of the sp3-hybridized diamond lattice and are characterized by a high degree of symmetry .


Chemical Reactions Analysis

The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

Scientific Research Applications

Synthesis of Novel Polymers

  • A thermally stable and low dielectric poly(2-naphthol) containing an adamantyl unit was synthesized, showing potential for electronic applications due to its low dielectric constant and high thermal stability (Matsumoto et al., 2006).

Studies on DNA Binding and Anticancer Properties

  • Adamantyl-substituted naphthoic acids were synthesized and studied for their DNA binding properties, indicating potential applications in the field of cancer therapy (Milanese et al., 2011).
  • Adamantylnaphthalene quinone methides have been investigated for their photochemical reactivity and antiproliferative activity, showing potential as therapeutic agents (Veljković et al., 2012).

Synthesis of Enantiomers and Study of Molecular Structures

  • Research on the synthesis of 1,8-di(1-adamantyl)naphthalenes as single enantiomers stable at ambient temperatures contributes to the field of stereochemistry and may have implications in drug development (Aikawa et al., 2011).

Applications in Dermatology

  • Studies on the synthesis of carbon-14 labelled CD 271, a compound with potential applications in dermatology, highlight the use of adamantyl-substituted compounds in therapeutic contexts (Pilgrim et al., 1991).

Environmental and Analytical Chemistry

  • A study on a solid-phase reagent based on 1-(4-adamantyl-2-thiasolylazo)-2-naphthol for heavy metal speciation in natural water demonstrates the environmental applications of these compounds (Linnik & Zaporozhets, 2003).

Investigation of Molecular and Electronic Properties

  • Research on fluorescent quenching of the 2-naphthoxide anion by adamantyl-substituted halides contributes to understanding electron transfer reactions and could have implications in the field of photochemistry (Argüello & Peñéñory, 2003).

Molecular Binding and Apoptosis Induction

  • Adamantyl-substituted retinoid-related molecules have been studied for their ability to bind to nuclear receptors and induce apoptosis, suggesting potential applications in cancer treatment (Farhana et al., 2007).

Mechanism of Action

Target of Action

The primary target of 6-(1-Adamantyl)-2-naphthol, also known as Adapalene, is the orphan nuclear receptor small heterodimer partner (SHP; NR0B2) . This compound binds specifically to SHP, promoting interaction of the receptor with a corepressor complex . This interaction is essential for the ability of Adapalene to induce apoptosis .

Mode of Action

Adapalene interacts with its target, SHP, by binding to it. This binding promotes the interaction of the receptor with a corepressor complex that minimally contains Sin3A, N-CoR, histone deacetylase 4, and HSP90 . The formation of the SHP-Sin3A complex is essential for the ability of Adapalene to induce apoptosis .

Biochemical Pathways

Adapalene affects several biochemical pathways. It inhibits the IGF-1R and Wnt/β-Catenin pathways . The inhibition of these pathways leads to the induction of apoptosis in malignant cells . Furthermore, Adapalene activates both the NF-κB noncanonical and canonical pathways . Activation of these pathways is required for maximal Adapalene-mediated apoptosis .

Pharmacokinetics

It is known that adapalene is very hydrophobic, which may affect its bioavailability .

Result of Action

The result of Adapalene’s action is the induction of apoptosis in a wide variety of malignant cell types, including solid tumors and various leukemias . This apoptosis is triggered through a mitochondrial pathway independent of the nucleus . The apoptotic stage is preceded by mitochondrial alterations, including a disruption of the inner mitochondrial transmembrane potential (Δψm) mediated by the mitochondrial permeability transition (MPT) .

properties

IUPAC Name

6-(1-adamantyl)naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O/c21-19-4-2-16-8-18(3-1-17(16)9-19)20-10-13-5-14(11-20)7-15(6-13)12-20/h1-4,8-9,13-15,21H,5-7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZRBITOOYQYBPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC5=C(C=C4)C=C(C=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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